molecular formula C13H20Si B13691014 Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane

Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane

Cat. No.: B13691014
M. Wt: 204.38 g/mol
InChI Key: SCNDIOXTBOFCAF-UHFFFAOYSA-N
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Description

Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane is a specialized organosilicon compound It features a silane group bonded to a naphthyl ring that is partially hydrogenated

Properties

Molecular Formula

C13H20Si

Molecular Weight

204.38 g/mol

IUPAC Name

trimethyl(5,6,7,8-tetrahydronaphthalen-2-yl)silane

InChI

InChI=1S/C13H20Si/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h8-10H,4-7H2,1-3H3

InChI Key

SCNDIOXTBOFCAF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(CCCC2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane typically involves the hydrosilylation of 5,6,7,8-tetrahydro-2-naphthol with trimethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form simpler silane compounds.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like chlorotrimethylsilane (TMSCl) are used for substitution reactions.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Simpler silane compounds.

    Substitution: Various substituted silane derivatives.

Scientific Research Applications

Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane involves its interaction with molecular targets through its silane group. The trimethylsilyl group can form stable bonds with various substrates, facilitating the modification of molecular structures. This interaction can influence the physical and chemical properties of the target molecules, leading to enhanced stability, reactivity, or functionality.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a partially hydrogenated naphthyl ring and a trimethylsilyl group. This structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

Trimethyl(5,6,7,8-tetrahydro-2-naphthyl)silane is a silane compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

This compound is characterized by its unique molecular structure which includes a tetrahydronaphthalene moiety. This structure contributes to its interaction with biological targets. The compound can undergo various chemical reactions including oxidation and reduction, which may influence its biological activity.

PropertyValue
Molecular FormulaC13H18OSi
Molecular Weight218.36 g/mol
AppearanceColorless liquid
Boiling Point220 °C

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Studies indicate that it may act as a ligand for serotonin and dopamine receptors, potentially modulating neurotransmitter levels and exhibiting antidepressant and anxiolytic effects .

Therapeutic Potential

Research has highlighted the compound's potential in treating mood disorders. In preclinical studies, it has shown promise as an antidepressant agent due to its ability to influence serotonin pathways. Additionally, its structural similarity to known psychoactive compounds suggests potential applications in drug development targeting various neurological conditions.

Case Studies

  • Antidepressant Activity : A study evaluated the effects of this compound in animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms compared to control groups.
  • Anxiolytic Effects : Another investigation focused on the anxiolytic properties of the compound. Mice treated with the silane showed reduced anxiety-like behavior in elevated plus maze tests, supporting its potential as an anxiolytic agent.
  • Neurotransmitter Interaction : A pharmacological study assessed the binding affinity of this compound to various neurotransmitter receptors. The findings revealed significant interactions with serotonin and dopamine receptors, correlating with observed behavioral changes in treated subjects .

Table 2: Summary of Biological Activities

Activity TypeFindings
AntidepressantSignificant symptom reduction in animal models
AnxiolyticReduced anxiety-like behavior
Neurotransmitter InteractionHigh affinity for serotonin and dopamine receptors

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